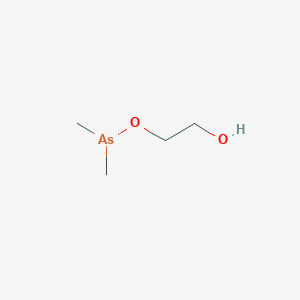
2-Hydroxyethyl dimethylarsinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl dimethylarsinite is an organoarsenic compound with the molecular formula C4H11AsO2 It is a derivative of arsenous acid and contains both hydroxyl and ethyl groups attached to the arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl dimethylarsinite typically involves the reaction of dimethylarsinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl dimethylarsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other arsenic-containing byproducts.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as dimethylarsinic acid, ethylarsinic acid, and other organoarsenic derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl dimethylarsinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl dimethylarsinite involves its interaction with cellular components and enzymes. The hydroxyl and ethyl groups attached to the arsenic atom play a crucial role in its reactivity. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylarsinic acid: A related compound with similar chemical properties but lacking the hydroxyl and ethyl groups.
Ethylarsinic acid: Another organoarsenic compound with an ethyl group attached to the arsenic atom.
Methylarsonic acid: Contains a methyl group instead of ethyl, leading to different reactivity and applications.
Uniqueness
2-Hydroxyethyl dimethylarsinite is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
53380-61-3 |
|---|---|
Fórmula molecular |
C4H11AsO2 |
Peso molecular |
166.05 g/mol |
Nombre IUPAC |
2-dimethylarsanyloxyethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3 |
Clave InChI |
WHZTYPQARUIBMS-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


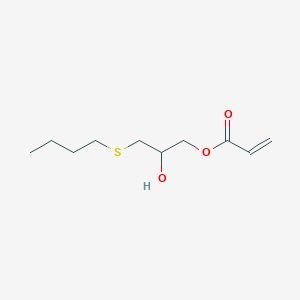
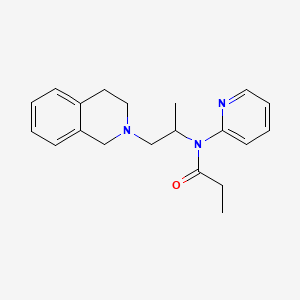
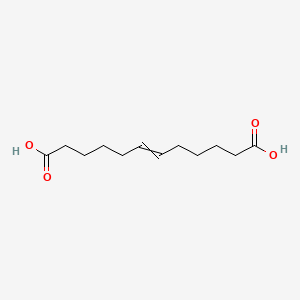
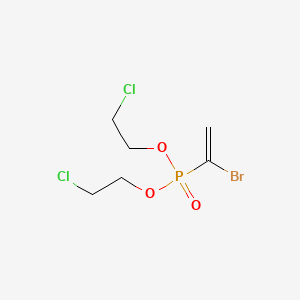
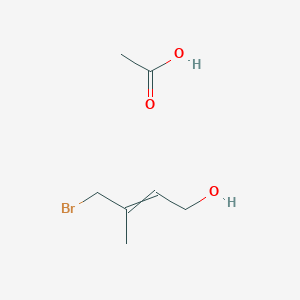
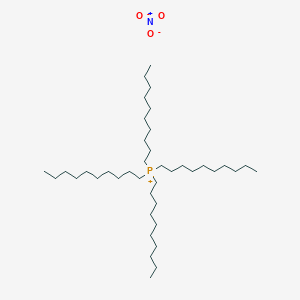
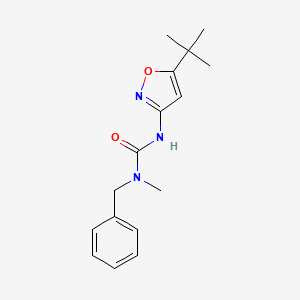
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
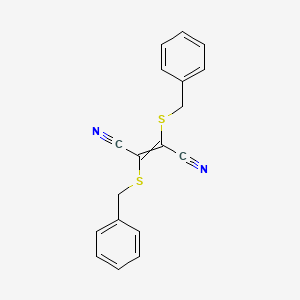
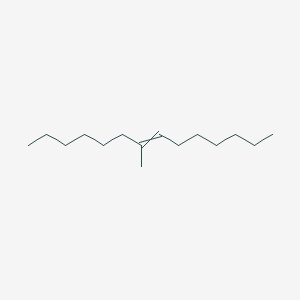
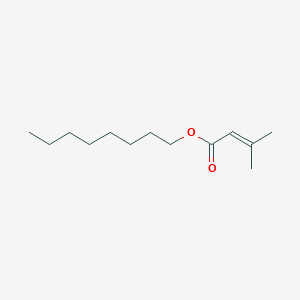
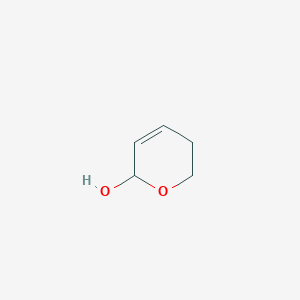
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
